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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303 Get Quote

CAS Registry Number: 1414797-35-5

This technical guide provides an in-depth overview of GSK2973980A, a potent and selective

inhibitor of Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1). The information is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of DGAT1 inhibition for metabolic disorders.

Core Compound Information
GSK2973980A, also known as compound 26d in its discovery publication, is a novel tetralone-

based DGAT1 inhibitor developed by GlaxoSmithKline.[1] It has been investigated for its

potential in treating lipid metabolism disorders and is currently in the preclinical stage of

development.[1]
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Property Value Reference

CAS Registry Number 1414797-35-5 [1]

Molecular Formula C25H19F5N4O4 [1]

Development Status Preclinical [1]

Therapeutic Area
Endocrinology and Metabolic

Disease
[1]

Indication Lipid Metabolism Disorders [1]

Mechanism of Action DGAT1 inhibitor [1]

Mechanism of Action and Signaling Pathway
GSK2973980A exerts its therapeutic effect by inhibiting Diacylglycerol O-acyltransferase 1

(DGAT1), a key enzyme in the synthesis of triglycerides. DGAT1 catalyzes the final step in the

conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme,

GSK2973980A reduces the synthesis and storage of triglycerides, which is a key factor in

various metabolic diseases.

The inhibition of DGAT1 by GSK2973980A leads to a cascade of downstream effects that

contribute to its potential therapeutic benefits. These include:

Reduced Triglyceride Synthesis: The primary effect is the reduction of triglyceride production.

Altered Lipid Metabolism: This leads to broader changes in lipid handling and storage in the

body.

Improved Glucose Homeostasis: DGAT1 inhibition has been linked to improvements in

insulin sensitivity.

Below is a diagram illustrating the signaling pathway affected by GSK2973980A.
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Caption: Inhibition of DGAT1 by GSK2973980A blocks triglyceride synthesis.

In Vitro Potency and Selectivity
GSK2973980A has demonstrated high potency and selectivity for DGAT1 in various in vitro

assays.

Assay IC50 (nM)
Selectivity
vs. DGAT2

Selectivity
vs. ACAT1

Selectivity
vs. ACAT2

Reference

Human

DGAT1
3 >2900-fold >2900-fold >2900-fold [2]

C2C12 Cell-

Based Assay
77 - - - [2]

ACAT1/2: Acyl-CoA:cholesterol acyltransferase 1/2

In Vivo Efficacy
The efficacy of GSK2973980A has been evaluated in a postprandial lipid excursion model in

mice, demonstrating its ability to modulate lipid levels in a physiological setting.[1]
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Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited for

GSK2973980A.

Human DGAT1 Inhibition Assay
A biochemical assay is used to determine the in vitro potency of compounds against human

DGAT1. The general principle involves measuring the enzymatic activity of DGAT1 in the

presence of varying concentrations of the inhibitor.
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Experimental Workflow
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Caption: Workflow for the in vitro DGAT1 inhibition assay.

Methodology:
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Enzyme Source: Microsomes from insect cells overexpressing human DGAT1.

Substrates: Radiolabeled or fluorescently tagged acyl-CoA and diacylglycerol.

Incubation: The reaction is initiated by the addition of substrates and incubated at a

controlled temperature.

Detection: The formation of triglycerides is quantified using methods such as scintillation

counting or fluorescence measurement.

Data Analysis: IC50 values are determined by plotting the percent inhibition against the

logarithm of the inhibitor concentration.

C2C12 Cell-Based Triglyceride Synthesis Assay
This assay assesses the ability of GSK2973980A to inhibit triglyceride synthesis in a cellular

context. C2C12 myoblasts are a commonly used cell line for studying muscle cell metabolism.

Methodology:

Cell Culture: C2C12 cells are cultured in a suitable medium until they reach a desired

confluency.

Compound Treatment: Cells are pre-incubated with varying concentrations of

GSK2973980A.

Metabolic Labeling: A radiolabeled lipid precursor, such as [14C]-oleic acid, is added to the

medium.

Lipid Extraction: After incubation, total lipids are extracted from the cells.

Analysis: The amount of radiolabeled triglyceride is quantified by thin-layer chromatography

(TLC) followed by scintillation counting.

IC50 Determination: The concentration of GSK2973980A that inhibits triglyceride synthesis

by 50% is calculated.

Postprandial Lipid Excursion Model in Mice
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This in vivo model evaluates the effect of GSK2973980A on the rise in plasma triglycerides that

occurs after a high-fat meal.

Methodology:

Animal Model: Male C57BL/6 mice are typically used.

Fasting: Animals are fasted overnight to establish a baseline triglyceride level.

Compound Administration: GSK2973980A or vehicle is administered orally at a specified

time before the fat challenge.

Fat Challenge: A bolus of a high-fat emulsion (e.g., corn oil) is administered by oral gavage.

Blood Sampling: Blood samples are collected at various time points after the fat challenge.

Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial

assay kit.

Data Analysis: The area under the curve (AUC) of the plasma triglyceride concentration-time

profile is calculated to assess the effect of the compound.

Safety and Developability
GSK2973980A was selected as a candidate compound based on its overall biological and

developability profiles, including acceptable safety profiles in 7-day toxicity studies in rats and

dogs.[1] Strategies were employed during its development to overcome the genotoxic liability

often associated with aniline-containing structures.[1]

Conclusion
GSK2973980A is a potent and selective DGAT1 inhibitor with promising preclinical data for the

treatment of metabolic disorders. Its mechanism of action, involving the direct inhibition of

triglyceride synthesis, offers a targeted approach to managing dyslipidemia and related

conditions. The in vitro and in vivo studies summarized in this guide highlight its potential as a

therapeutic agent. Further research and clinical development will be necessary to fully

elucidate its efficacy and safety in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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